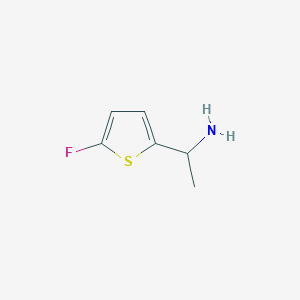![molecular formula C14H11ClF2O2 B1443005 [1,1'-Bifenilo]-3-metanol, 3'-cloro-6-(difluorometoxi)- CAS No. 1155878-04-8](/img/structure/B1443005.png)
[1,1'-Bifenilo]-3-metanol, 3'-cloro-6-(difluorometoxi)-
Descripción general
Descripción
[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- is a complex organic compound that features a biphenyl core with various functional groups attached
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems.
Industry: The compound is used in the development of agrochemicals and materials science .
Mecanismo De Acción
Target of Action
It is known that similar biphenyl and dibenzofuran derivatives have shown potent antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth of the pathogens .
Biochemical Pathways
Similar polychlorinated biphenyls (pcbs) are known to be degraded by microorganisms through a complex metabolic network . The key enzymes involved in this process include biphenyl 2,3-dioxygenases, which have been intensively characterized .
Pharmacokinetics
The pharmacokinetics of similar compounds would be influenced by factors such as the compound’s molecular weight, which for [1,1’-biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- is 204652 .
Result of Action
Similar compounds have been found to exhibit potent antibacterial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)-. For instance, the process of difluoromethylation, which involves the formation of X–CF 2 H bonds where X can be C (sp), C (sp 2 ), C (sp 3 ), O, N or S, has been found to be influenced by various factors, including the presence of metal-based methods .
Análisis Bioquímico
Biochemical Properties
[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- and these enzymes involves binding to the active site, leading to competitive inhibition and subsequent alteration of metabolic processes .
Cellular Effects
The effects of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can affect the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death.
Molecular Mechanism
The molecular mechanism of action of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- can bind to the active sites of enzymes, leading to competitive inhibition and disruption of normal enzymatic activity . Furthermore, this compound can modulate the transcription of specific genes by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which may lead to cumulative effects on cell function.
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- can induce toxic effects, including liver and kidney damage, due to its interaction with critical metabolic enzymes and the accumulation of reactive metabolites . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced adverse effects.
Metabolic Pathways
[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This compound can be metabolized via oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. The metabolic flux and levels of specific metabolites can be affected by the presence of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)-, which in turn can influence overall cellular metabolism and biochemical processes .
Transport and Distribution
The transport and distribution of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, and can bind to intracellular proteins, affecting its localization and accumulation . The distribution of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- within tissues is influenced by its lipophilicity and affinity for specific cellular compartments.
Subcellular Localization
The subcellular localization of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been found to localize in the endoplasmic reticulum, mitochondria, and nucleus, where it can exert its biochemical effects . The activity and function of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- are influenced by its subcellular localization, as it can interact with different biomolecules and participate in various cellular processes depending on its location.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- typically involves multiple steps, starting with the formation of the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
This process can be achieved using various difluoromethylation reagents, such as ClCF2H, under specific conditions . The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
- [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(trifluoromethoxy)-
- [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(methoxy)-
- [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(ethoxy)-
Uniqueness
The presence of the difluoromethoxy group in [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical and biological properties, making it more effective in certain applications .
Propiedades
IUPAC Name |
[3-(3-chlorophenyl)-4-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2O2/c15-11-3-1-2-10(7-11)12-6-9(8-18)4-5-13(12)19-14(16)17/h1-7,14,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDQYXVGTURVRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)CO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


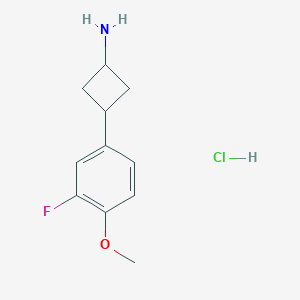

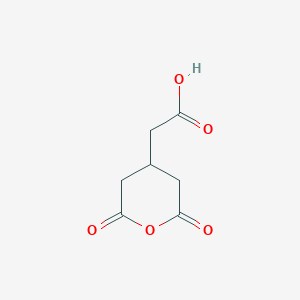

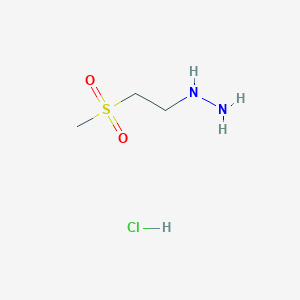

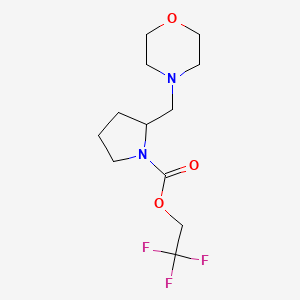
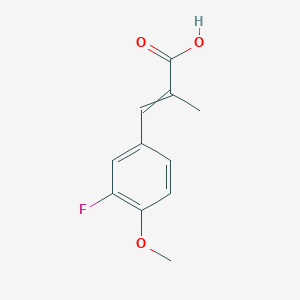
![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)
![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)
![4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline](/img/structure/B1442941.png)
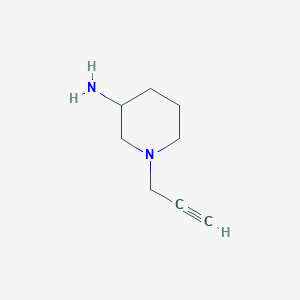
![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)
